2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide
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Overview
Description
2-Phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of pharmacological activities and are commonly used in the pharmaceutical industry. This compound features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom. The presence of the piperidine ring in its structure contributes to its biological activity and potential therapeutic applications .
Preparation Methods
The synthesis of 2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the starting materials, which include 4-(piperidin-1-ylmethyl)aniline and phenylacetic acid.
Amide Formation: The key step in the synthesis is the formation of the amide bond between the amine group of 4-(piperidin-1-ylmethyl)aniline and the carboxylic acid group of phenylacetic acid. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures. The reaction mixture is stirred for several hours to ensure complete conversion.
Chemical Reactions Analysis
2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the aromatic ring or the piperidine ring are replaced with other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Scientific Research Applications
2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide has several scientific research applications, including:
Pharmacological Studies: The compound is used in pharmacological studies to investigate its potential as a therapeutic agent. It has shown promise in various biological assays, including anti-inflammatory, analgesic, and antipsychotic activities.
Medicinal Chemistry: Researchers use this compound as a lead molecule in medicinal chemistry to design and synthesize new derivatives with improved pharmacological properties.
Biological Research: The compound is employed in biological research to study its effects on cellular pathways and molecular targets. It is used to elucidate the mechanisms of action of piperidine derivatives.
Industrial Applications: In the pharmaceutical industry, the compound is used as an intermediate in the synthesis of other biologically active molecules
Mechanism of Action
The mechanism of action of 2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide involves its interaction with specific molecular targets in the body. The compound is known to bind to receptors and enzymes, modulating their activity. For example, it may act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide can be compared with other similar compounds, such as:
4-(piperidin-1-ylmethyl)aniline: This compound is a precursor in the synthesis of this compound and shares the piperidine ring structure.
Phenylacetic Acid: Another precursor in the synthesis, phenylacetic acid, contributes the phenyl group to the final compound.
Piperidine Derivatives: Other piperidine derivatives, such as piperidine-4-carboxamide and piperidine-4-carboxylic acid, share structural similarities and may exhibit similar biological activities
Properties
IUPAC Name |
2-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c23-20(15-17-7-3-1-4-8-17)21-19-11-9-18(10-12-19)16-22-13-5-2-6-14-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIKSGKNWKJABS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)NC(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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